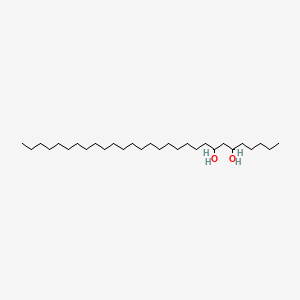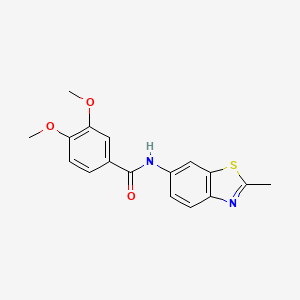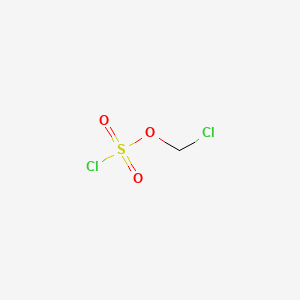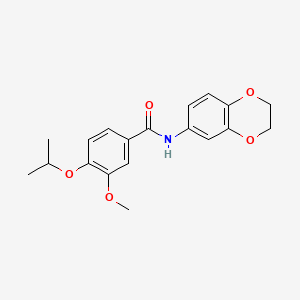
聚乙烯醇缩丁醛
描述
Polyvinyl Butyral (PVB) is a type of plastic polymer recognized for its excellent adhesive, film-forming, and optical properties . It is synthesized from the condensation reaction of polyvinyl alcohol (PVA) and butyraldehyde . PVB is a high-performance, transparent thermoplastic material with high tensile strength, flexibility, and transparency .
Synthesis Analysis
The synthesis of PVB involves a two-step process. First, polyvinyl acetate (PVAc) is converted into polyvinyl alcohol (PVA) through a process known as saponification . The second step is the acetalization process, where PVA is treated with butyraldehyde in the presence of an acid catalyst . This results in the formation of PVB and water .
Molecular Structure Analysis
The chemical structure of PVB involves the polymerization of butyraldehyde and polyvinyl alcohol, forming a chain of alternating monomers . The resulting polymer consists of both vinyl alcohol units and butyraldehyde units linked by carbon-carbon bonds .
Chemical Reactions Analysis
PVB is synthesized from the condensation reaction of polyvinyl alcohol (PVA) and butyraldehyde . The reaction conditions such as temperature, time, and the ratio of reactants are controlled to achieve the desired degree of polymerization and properties .
Physical And Chemical Properties Analysis
PVB possesses a wide array of beneficial properties which include high tensile strength, flexibility, and transparency . Its specific gravity is around 1.07 . It also has excellent adherence to glass and plastic, high impact resistance, and superior ultraviolet (UV) light blocking capabilities . In terms of chemical properties, PVB is highly resistant to solvents and other chemicals . The melting point of this polymer ranges between 160-180°C, making it heat resistant to some degree . It is also insoluble in water but displays good solubility in alcohols and other organic solvents .
科学研究应用
接枝和分子结构
聚乙烯醇缩丁醛(PVB),一种统计三元共聚物,在安全玻璃中发挥着至关重要的作用,尤其是在汽车和建筑应用中。 Striegel (2004) 的研究探讨了 PVB 中的“自接枝”或“自动接枝”效应。这项研究有助于理解 PVB 的分子结构,特别是诱导支化如何影响 PVB-接枝-PVB 分子,这对于其在安全玻璃中的应用至关重要。
安全玻璃和电气绝缘
PVB 主要用作车辆和建筑物的安全玻璃中的夹层,因为它具有韧性、弹性和光学清晰度。正如 Knapczyk (2000) 所强调的,PVB 的高粘附性以及结合颜料和填料的能力使其适用于这些应用。此外,PVB 还用于电线和电缆绝缘涂层,利用其独特的化学和物理特性。
畴结构分析
PVB 的无定形性质以微相分离为特征,显示出独特的畴结构。 Zheng 等人 (1988) 使用透射电子显微镜观察聚合物内的畴,对 PVB 薄膜进行了形态学研究。这项研究提供了对 PVB 内部结构的深入了解,这对于其广泛的应用至关重要。
抗冲改性和加工助剂
PVB 以颗粒形式提供,可与其他聚合物树脂共混,用作抗冲改性和加工助剂。 Hofmann & Lee (2006) 证明 PVB 可以提高各种工程树脂、聚烯烃和 PVC 的韧性、柔韧性和可加工性。这种多功能性凸显了 PVB 在材料工程和产品开发中的重要性。
聚合物合成强化
正如 Lin 等人 (2015) 所展示的,使用新型微结构化学系统可以强化 PVB 的合成过程。这种方法可以实现更快的反应速率和更有效的 PVB 制造,突出了聚合物生产技术的进步。
溶液中的氢键管理
管理水性聚乙烯醇溶液中的氢键为制备均相 PVB 提供了新的视角。 Rumyantsev 等人 (2020) 探讨了氢键重组如何影响 PVB 的合成,从而影响其分子量分布和均一性。
作用机制
安全和危害
未来方向
The global PVB market is projected to grow significantly, reaching $5.1 billion by 2027 . PVB is witnessing increased adoption in vehicles sunroof, aircraft windows for noise suppression, and interlayers in glass for enhanced safety . PVB films & sheets applications in the construction industry are driven by the growth in residential housing, favorable demographics, and rising affordability . PVB films are also used in the photovoltaic industry as the encapsulant material which enhances the lifespan of solar panels .
属性
IUPAC Name |
1,1-bis(ethenoxy)butane;ethenol;ethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2.C4H6O2.C2H4O/c1-4-7-8(9-5-2)10-6-3;1-3-6-4(2)5;1-2-3/h5-6,8H,2-4,7H2,1H3;3H,1H2,2H3;2-3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNFCYZWIQZWQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OC=C)OC=C.CC(=O)OC=C.C=CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27360-07-2 | |
| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27360-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
27360-07-2 | |
| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid ethenyl ester, polymer with 1,1-bis(ethenyloxy)butane and ethenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Fluoro-4-[2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8,-tetrahydro-naphtalen-2-YL)-acetylamino]-benzoic acid](/img/structure/B1222391.png)

![4-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B1222398.png)



![5-methyl-N-[1-(phenylmethyl)-4-piperidinyl]-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1222404.png)
![N-tert-butyl-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B1222406.png)
![Benzenesulfonic acid [4-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-2-ethoxyphenyl] ester](/img/structure/B1222407.png)
![2-[[1-(4-Chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-methylamino]acetic acid methyl ester](/img/structure/B1222408.png)

![1-[1-(4-Methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-[[4-methyl-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1222411.png)
![2,2-dimethyl-N-[[4-(pyridin-4-ylmethyl)anilino]-sulfanylidenemethyl]propanamide](/img/structure/B1222412.png)
![N-[4-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide](/img/structure/B1222414.png)